molecular formula C24H23N5O2 B11512171 6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11512171
M. Wt: 413.5 g/mol
InChI Key: XUYYIZMDKIKTHW-UHFFFAOYSA-N
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Description

6-ETHYL-1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of ethyl, methyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, phenylboronic acids, and catalysts such as palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ETHYL-1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ETHYL-1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 6-ETHYL-1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

6-ETHYL-1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

8-ethyl-2,4-dimethyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O2/c1-5-18-19(16-9-7-6-8-10-16)28(17-13-11-15(2)12-14-17)23-25-21-20(29(18)23)22(30)27(4)24(31)26(21)3/h6-14H,5H2,1-4H3

InChI Key

XUYYIZMDKIKTHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

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